![molecular formula C15H18N4O4 B2780503 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034412-58-1](/img/structure/B2780503.png)

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities such as anti-tumor , antibacterial , antifungal , anti-proliferative CDK2 inhibitor , adenosine kinase inhibitors , anticonvulsant agents , antipyretic , analgesic and CNS depressant activity . Furthermore, pyrido[2,3-d]pyrimidines inhibit Toxoplasma gondii (tg) and Pneumocystis carinii (pc) of tumor cell lines in culture and the activity is attributed to inhibition of dihydrofolate reductase (DHFR) , mTOR kinase inhibitors and cytotoxic agents .

Synthesis Analysis

N-Heterocyclic carbenes (NHCs) catalyzing aza-Claisen rearrangement of α, β-unsaturated enals with cyclic β vinylogous amides under oxidative conditions generating potentially biologically active dihydropyridinone-fused uracils have been developed . This strategy represents a unique NHC-activation-based path with the use of 6-aminouracils as stable α, β cyclic vinylogous amides for the efficient synthesis of bicyclic N-unprotected lactams similar to those in many useful drugs .Chemical Reactions Analysis

A serendipitous discovery has allowed the development of an autocatalytic photochemical dehydrogenation process by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature the corresponding 5,6-dihydro derivative .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

This compound serves as a pharmaceutical intermediate . It’s a building block used in the synthesis of more complex pharmaceutical agents. Its structure allows for further chemical modifications, which can lead to the development of new drugs with potential therapeutic applications .

PARP-1 Inhibition for Cancer Therapy

One of the promising applications is as an inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 plays a crucial role in DNA repair, and its inhibition can potentiate the effect of DNA-damaging cytotoxic agents, leading to cancer cell death. This compound has shown potential in acting as a PARP-1 inhibitor, which could be used in combination therapies for cancer treatment .

Antitumor Activity

Related to its role as a PARP-1 inhibitor, this compound has been evaluated for its anti-proliferative activity against various human cancer cell lines. It has demonstrated promising results in inhibiting the growth of cancer cells, indicating its potential use in developing antitumor medications .

Mechanistic Studies in Organic Chemistry

The compound’s structure is conducive to mechanistic studies in organic chemistry. Researchers can study the reactions it undergoes with other organic compounds, such as ketones or aldehydes, to understand the formation of new pyrimidine derivatives. This knowledge can contribute to the synthesis of novel organic compounds with specific properties .

Multi-Component Synthesis

It can be used in multi-component synthesis processes. These are efficient methods that allow the combination of several reactants in a single reaction vessel to form complex molecules. This compound could be a key component in such syntheses, leading to a variety of new chemical entities .

Theoretical Kinetic Studies

Finally, this compound is subject to theoretical kinetic studies . These studies predict how it behaves under different conditions and how it interacts with other molecules. This information is crucial for understanding its stability, reactivity, and suitability for use in various pharmaceutical applications .

Wirkmechanismus

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage .

Mode of Action

This compound acts as a PARP-1 inhibitor . It potentiates the effect of DNA damaging cytotoxic agents, compromising the cancer cell DNA repair mechanism . This results in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition compromises the cancer cell’s ability to repair DNA damage, leading to genomic dysfunction and ultimately cell death .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer, as it can inhibit the growth of cancer cells .

Zukünftige Richtungen

The development of new synthetic methodologies for the efficient construction of bioinspired targets constitutes a highly relevant and rapidly developing field in contemporary organic chemistry . Consequently, synthesis of new bicyclic dihydropyridinone-fused uracils gives hope to discover novel biologically active compounds .

Eigenschaften

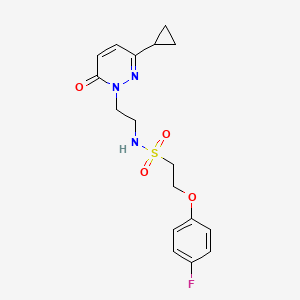

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c20-13(10-3-8-23-9-4-10)17-6-7-19-14(21)11-2-1-5-16-12(11)18-15(19)22/h1-2,5,10H,3-4,6-9H2,(H,17,20)(H,16,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQZGICMMIAHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B2780426.png)

![5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2780428.png)

![N-[1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-ynamide](/img/structure/B2780429.png)

![1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2780432.png)

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2780435.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2780439.png)

![4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2780441.png)

![5-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780443.png)